Product packaging for Bryostatin 3(Cat. No.:CAS No. 87370-86-3)

Bryostatin 3

Cat. No.: B1239165
CAS No.: 87370-86-3
M. Wt: 889.0 g/mol
InChI Key: BSNHYLUEHJOXFN-OSZDPWTPSA-N
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Description

Contextualization within Marine Natural Products Chemistry

Bryostatin (B1237437) 3 is a member of the bryostatin family, a group of 21 complex macrolides first isolated from the marine invertebrate Bugula neritina. nih.govwikipedia.org This arborescent bryozoan is found in various temperate and subtropical marine environments globally. aphios.com However, the specific variants Bryostatin 1, 2, and 3, distinguished by their C-20 (E,E)-octa-2-dienoate ester, have been notably sourced from B. neritina in California and the Gulf of Mexico. aphios.com The discovery of these compounds highlighted the vast and largely untapped chemical diversity of marine organisms.

The extreme scarcity of bryostatins in their natural source has been a significant driver for research into their chemical synthesis. researchgate.netacs.org The low natural abundance, with yields often in the range of 10⁻³ to 10⁻⁸%, makes large-scale extraction from B. neritina impractical for extensive research and potential development. nih.gov This challenge has spurred the development of innovative synthetic methodologies to produce these complex molecules in the laboratory.

It is now widely believed that bryostatins are not produced by the bryozoan itself, but by a bacterial symbiont, "Candidatus Endobugula sertula". aphios.comnih.gov This symbiotic relationship underscores the intricate ecological and chemical interactions that lead to the production of such potent bioactive compounds in marine ecosystems.

Significance of Bryostatin 3 as a Chemical Compound in Research

This compound, a macrolide lactone, was first isolated and its structure characterized in 1983. aphios.com Its structure was later revised, revealing a lactone ring system in the C-19/C-23 pyran ring, a feature not observed in other bryostatins. aphios.com This structural uniqueness makes this compound an object of particular interest for synthetic chemists and chemical biologists.

The primary mechanism of action for bryostatins is their potent modulation of protein kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. wikipedia.orgacs.orgacs.org this compound, like its congeners, binds to the C1 domain of PKC. nih.gov Specifically, it has been identified as a potent PKC activator with a reported Ki of 2.75 nM. rndsystems.commedchemexpress.comglpbio.com This interaction can lead to a range of cellular responses, and the specific effects can differ between bryostatins. For instance, while this compound can act as an antagonist to the tumor promoter TPA, preventing the inhibition of GH4 cell proliferation, it also uniquely enhances cell-substratum adhesion, an effect not observed with Bryostatin 1. aphios.com

The structural complexity of this compound has made its total synthesis a formidable challenge. One reported synthesis required 43 steps in the longest linear sequence and a total of 88 steps. nih.gov More recent efforts have focused on developing more concise and efficient synthetic routes, with one approach achieving the synthesis in 22 steps (longest linear sequence) and 31 total steps through a highly convergent plan. nih.gov These synthetic endeavors are crucial for providing sufficient quantities of this compound for further research and for creating analogues with potentially improved properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H64O17 B1239165 Bryostatin 3 CAS No. 87370-86-3

Properties

CAS No.

87370-86-3

Molecular Formula

C46H64O17

Molecular Weight

889.0 g/mol

IUPAC Name

[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1

InChI Key

BSNHYLUEHJOXFN-OSZDPWTPSA-N

SMILES

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

Canonical SMILES

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Synonyms

bryostatin 3

Origin of Product

United States

Origin and Biosynthesis of Bryostatin 3

Biological Source and Symbiotic Relationship

Bugula neritina as the Producer Organism

Bryostatin (B1237437) 3 is a naturally occurring macrolide lactone that was first isolated from the marine bryozoan Bugula neritina. aphios.com This colonial invertebrate, found in temperate and subtropical waters globally, is the primary source from which bryostatins, including Bryostatin 3, have been identified. aphios.complos.org Specifically, populations of B. neritina located in California and the Gulf of Mexico are known to produce Bryostatins 1, 2, and 3. aphios.com These particular bryostatins are distinguished by the presence of a C-20 (E,E)-octa-2-dienoate ester. aphios.com

The structure of this compound was initially characterized in 1983 and later revised to have a lactone ring system in the C-19/C-23 pyran ring, a feature not observed in other bryostatins. aphios.com While B. neritina is the host organism, mounting evidence has long suggested that the actual producer of these complex compounds is a bacterial symbiont. aphios.comasm.org The intricate structure of bryostatins is more characteristic of bacterial secondary metabolites than those of their invertebrate hosts. asm.orgrwu.eduijirt.org

The concentration of bryostatins within B. neritina is notably low, which has presented significant challenges for their extraction and subsequent research. ijirt.org For instance, the initial isolation of bryostatin 1 required processing approximately 500 kg of the wet organism to yield enough material for structural analysis. ijirt.org This scarcity has been a driving force in exploring the biosynthetic origins of these compounds to develop more sustainable production methods. asm.orgijirt.org

Evidence for Symbiotic Bacterial Production by "Candidatus Endobugula sertula"

Strong evidence points to "Candidatus Endobugula sertula," an uncultivated gamma-proteobacterium, as the true producer of the bryostatins. plos.orgasm.orgrwu.edu This bacterium lives in a symbiotic relationship with its host, Bugula neritina. plos.orgint-res.com The symbiont is found in all life stages of the bryozoan. In the adult colonies, it resides within the funicular cords, a type of vascular system, and in the larvae, it is concentrated in the pallial sinus. plos.org This localization within the larvae is particularly significant as bryostatins are believed to provide a chemical defense mechanism, protecting the vulnerable larvae from predation. plos.orgint-res.com

Several lines of evidence support the symbiotic origin of bryostatins:

Genetic Evidence: The structure of bryostatins suggests they are polyketides, which in bacteria are synthesized by polyketide synthase (PKS) gene clusters. asm.org Gene fragments corresponding to type I PKS have been identified within the DNA of the B. neritina-"Ca. Endobugula sertula" association. asm.org Furthermore, specific probes for these PKS genes have been shown to bind exclusively to the symbiotic bacteria within the host's larvae, and not to the host's cells. asm.org

Correlation of Presence: The presence of bryostatins consistently correlates with the presence of "Ca. Endobugula sertula". rwu.edu Sibling species of B. neritina that lack this symbiont also lack bryostatins. plos.orgasm.org

Antibiotic Curing Experiments: When B. neritina colonies were treated with antibiotics to reduce the population of "Ca. Endobugula sertula", a corresponding decrease in bryostatin content was observed. asm.org

This symbiotic relationship appears to be flexible. While the symbiont is typically transmitted vertically from parent to offspring, there is evidence of evolutionarily recent acquisition of the symbiont by host types that previously lacked it. plos.org Additionally, some host colonies in higher latitudes have been found to lack the symbiont, suggesting that environmental factors may influence the maintenance of this defensive symbiosis. plos.org

Polyketide Synthase (PKS) Pathway Investigations for Bryostatin Biosynthesis

The biosynthesis of bryostatins is attributed to a type I polyketide synthase (PKS) pathway encoded by the bry gene cluster found in "Candidatus Endobugula sertula". rwu.eduresearchgate.net Polyketides are a diverse class of natural products assembled from simple carboxylic acid precursors. The bry PKS system is a trans-AT PKS, meaning it utilizes a discrete acyltransferase (AT) that acts in trans to load the extender units onto the acyl carrier protein (ACP) domains of the main PKS modules. rwu.edunih.gov

Key findings from investigations into the bryostatin PKS pathway include:

Identification of the bry Gene Cluster: Researchers have identified and sequenced the putative bry gene cluster, which contains five large modular PKS genes (bryBCXDA), a discrete acyltransferase (bryP), a β-ketosynthase, a hydroxymethylglutaryl-CoA synthase (HMG-CS), and a methyltransferase. researchgate.net

Proposed Biosynthesis of "Bryostatin 0": The current hypothesis suggests that thirteen PKS modules assemble the core macrolactone ring of a precursor compound, dubbed "bryostatin 0". researchgate.net The pendent methyl ester groups are then added by the HMG-CS gene cassette. researchgate.net This hypothetical "bryostatin 0" is thought to be the common precursor for all known bryostatins. researchgate.net

Function of BryP: The bryP gene encodes a protein with tandem AT domains. nih.gov Biochemical studies have confirmed that BryP is responsible for loading malonyl-CoA, a key building block, onto the Bry PKS modules. nih.gov This was a crucial step in providing biochemical evidence for the functionality of the bry gene cluster. nih.gov

β-Branching: The bryostatin structure features β-alkyl branches, a modification catalyzed by an HMG-CS-like cassette. rsc.org This process is reminiscent of the mevalonate (B85504) pathway in terpene biosynthesis and adds to the structural complexity of the molecule. rsc.org

The table below summarizes some of the key genes and their proposed functions in the bryostatin biosynthetic pathway.

Gene/EnzymeProposed Function
bryBCXDACore modular polyketide synthase genes responsible for forming the macrolactone ring. researchgate.net
bryPEncodes a discrete acyltransferase (AT) that loads malonyl-CoA onto the PKS modules. nih.gov
HMG-CS CassetteAdds the pendent methyl ester groups to the polyketide chain. researchgate.net
bryRA homolog of HMG-CoA synthase involved in the β-branching of the polyketide chain. wikipedia.org

Challenges in Biosynthetic Pathway Elucidation and Microbial Cultivation

Despite significant progress, fully elucidating the bryostatin biosynthetic pathway and harnessing it for production faces considerable challenges.

The primary obstacle is the inability to culture "Candidatus Endobugula sertula" in a laboratory setting. rwu.eduint-res.comresearchgate.netnih.gov This has several implications:

Dependence on Culture-Independent Techniques: Research has relied on metagenomic and metatranscriptomic approaches to sequence and study the bry gene cluster directly from the host-symbiont association. nih.gov While powerful, these methods can be complex and may not fully capture the regulatory and enzymatic intricacies of the pathway.

Hindrance to Heterologous Expression: The inability to culture the symbiont makes it difficult to isolate and manipulate its DNA for heterologous expression—the process of transferring the bry gene cluster into a more easily culturable host bacterium to produce bryostatins. researchgate.net While this remains a key goal, the large size and complexity of the PKS genes present a significant hurdle. researchgate.netmdpi.com

Incomplete Understanding of the Symbiont's Metabolism: The genome of "Ca. Endobugula sertula", while not extensively reduced like some obligate symbionts, does show specific metabolic deficiencies, such as in the biosynthesis of certain amino acids. nih.gov These unknown nutritional requirements are a major reason why cultivation has been unsuccessful. nih.govresearchgate.net

Further challenges in pathway elucidation include:

Complexity of the PKS: The bry PKS is a large, multi-modular system with unusual features, making its complete biochemical characterization difficult. rwu.edursc.org

Identification of Tailoring Enzymes: Identifying all the "tailoring" enzymes responsible for the final structural modifications that differentiate the various bryostatin analogues from the "bryostatin 0" precursor is an ongoing process. mdpi.com For instance, two new putative bry genes were identified through metatranscriptomics that may account for previously missing enzymatic functions. nih.gov

Overcoming these challenges is crucial for the sustainable production of bryostatins for research and potential therapeutic applications, as the natural supply from B. neritina is extremely limited. ijirt.orgnih.gov

Chemical Synthesis and Methodologies for Bryostatin 3

Historical Perspective on Total Synthesis Efforts for Bryostatins

The journey to synthesize bryostatins began in the late 20th century, marking a significant chapter in the field of natural product synthesis. A major milestone was the first total synthesis of a member of this family, Bryostatin (B1237437) 7, accomplished by Masamune and coworkers in 1990. nih.govu-tokyo.ac.jp This was followed by the total synthesis of Bryostatin 2 by Evans and his team in 1998. nih.govacs.org These pioneering efforts laid the groundwork for future syntheses by establishing key strategic disconnections, particularly the use of Julia-type olefination reactions to form the critical C16-C17 alkene bond and macrolactonization to close the macrocyclic ring. nih.gov

In 2000, the first and, for a long time, only total synthesis of Bryostatin 3 was achieved by the group of Ohmori, Nishiyama, and Yamamura. nih.govresearchgate.net This achievement was significant as it addressed the unique structural challenge posed by the C-ring butenolide. Over the subsequent years, the synthetic community continued to advance, with the total syntheses of seven different bryostatin family members being reported by eight independent research groups by the early 2020s. researchgate.netresearchgate.netnih.gov These efforts have been crucial in providing access to these rare compounds and have spurred the development of more efficient and convergent synthetic routes. nih.gov A later synthesis of this compound was reported by Trost and colleagues in 2020, employing a different and more efficient route. researchgate.netmdpi.com

Table 1: Pioneering Total Syntheses of Bryostatins

YearBryostatin MemberPrincipal Investigator(s)Key Contribution
1990Bryostatin 7MasamuneFirst total synthesis of any bryostatin. nih.govu-tokyo.ac.jp
1998Bryostatin 2EvansEstablished a three-fragment convergent approach. nih.govacs.org
2000This compoundOhmori, Nishiyama, YamamuraFirst total synthesis of this compound, tackling the C-ring butenolide. nih.govoup.com
2008Bryostatin 16TrostIntroduced a distinct strategy using a Pd-catalyzed alkyne-alkyne coupling. nih.govresearchgate.net
2020This compoundTrostReported a more efficient, short synthetic route. researchgate.netmdpi.com

Convergent Synthesis Strategies for the this compound Core Structure

A convergent approach, where complex molecules are assembled from separately synthesized, large fragments, is highly desirable for lengthy syntheses as it maximizes efficiency. The initial synthesis of this compound by Ohmori and colleagues was a hallmark of convergent design. oup.comoup.com Their strategy dissected the molecule into two major, highly functionalized fragments of similar complexity: a "top-half" fragment (designated as compound 2 in their publication) and a "bottom-half" fragment (compound 3). oup.comoup.com

The top-half fragment encompassed the A- and B-rings of the bryostatin core.

The bottom-half fragment contained the C-ring and the distinctive butenolide side chain. oup.com

These two key intermediates were coupled late in the synthesis, a strategy that allows for flexibility and the potential to create analogues by modifying one of the fragments. oup.comoup.com The later synthesis by Trost also employed a highly convergent strategy, stitching together three main fragments using alkyne coupling reactions. researchgate.net

Key Transformations and Reaction Methodologies in this compound Synthesis

The construction of a molecule as complex as this compound requires a diverse toolbox of powerful and stereoselective chemical reactions. The syntheses have served as a platform for the application of both classic and contemporary organic reactions.

Connecting the large, elaborate fragments and closing the macrocycle are two of the most critical steps in any bryostatin synthesis.

Julia-Lythgoe Olefination : In the Ohmori synthesis of this compound, the top-half and bottom-half fragments were joined using the Julia-Lythgoe olefination. oup.comoup.com This reaction is a reliable method for forming carbon-carbon double bonds, in this case, the sterically hindered C16-C17 trans-alkene that links the B- and C-ring domains. This method was also a cornerstone of the earlier syntheses of Bryostatin 7 and 2. nih.gov The Julia-Kocienski olefination, a popular variant, has also been widely used in the synthesis of bryostatin analogues and other complex natural products. rsc.org

Macrolactonization : The final ring-closing step to form the 26-membered lactone is a significant hurdle due to entropic factors and potential competing side reactions. The Ohmori synthesis employed the Yamaguchi macrolactonization, a robust method that uses a mixed anhydride (B1165640) to activate the carboxylic acid for intramolecular esterification. nih.govoup.comoup.com This reaction was performed on the seco-acid precursor and successfully furnished the macrolactone. acs.org The Trost group also utilized Yamaguchi macrolactonization in their 2020 synthesis of this compound. researchgate.netmdpi.com

Controlling the numerous stereocenters within the bryostatin framework is paramount. Chemists have relied on powerful asymmetric reactions to achieve this.

Sharpless Asymmetric Dihydroxylation : This reaction is a powerful tool for installing vicinal diols with high enantioselectivity. mdpi.com In their 2020 synthesis of this compound, the Trost group utilized a Sharpless asymmetric dihydroxylation as a key early step to set critical stereochemistry. researchgate.netmdpi.com

Prins Cyclization : The formation of the three tetrahydropyran (B127337) (THP) rings (A, B, and C) is a defining feature of bryostatin synthesis. The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl group, is a powerful method for constructing such rings stereoselectively. nih.govacs.org While not the primary method in the original this compound synthesis, intramolecular Prins cyclizations have been featured in more recent, advanced syntheses of other bryostatins to forge the B-ring, demonstrating its utility in controlling the ring's cis-decalin-like structure. researchgate.netnih.gov

The convergent nature of the syntheses relies on the independent and efficient preparation of the key structural fragments.

A-Ring and B-Ring (Top-Half) : In the Ohmori synthesis, the top-half fragment, containing both the A and B rings, was assembled from three smaller, simpler compounds. oup.com A key reaction in building this C(10)-C(16) framework was a hetero-Diels-Alder reaction to form an optically active enone, which served as a precursor to the B-ring. oup.com More modern approaches have developed highly concise routes to the A-ring, in some cases reducing the number of required steps by more than half through the use of novel C-C bond-forming transfer hydrogenation reactions. nih.gov

C-Ring (Bottom-Half) : The bottom-half fragment of this compound is unique due to its butenolide appendage. The Ohmori synthesis constructed this C-ring containing fragment (also referred to as the southern fragment or C17-C27 fragment) by uniting a vinyl iodide piece with an α-alkoxy aldehyde derived from D-glucose. oup.comoup.com

C7-C27 Fragment : In many synthetic plans, the molecule is divided into a northern fragment (C1-C14) and a southern fragment (C15-C27). researchgate.net The C7-C27 portion represents the bulk of the molecule, containing the B and C rings. Its synthesis is a major undertaking and has been the focus of significant methodological development. tandfonline.com

Table 2: Key Reactions in this compound Synthesis

ReactionTypePurpose in SynthesisReference Synthesis
Julia-Lythgoe OlefinationFragment CouplingFormation of the C16-C17 trans-alkene, linking the top and bottom halves. oup.comoup.comOhmori, Nishiyama, Yamamura (2000)
Yamaguchi MacrolactonizationMacrocyclizationClosure of the 26-membered macrolactone ring. nih.govmdpi.comoup.comOhmori et al. (2000); Trost et al. (2020)
Sharpless Asymmetric DihydroxylationStereocontrolEnantioselective installation of a vicinal diol to set key stereocenters. researchgate.netmdpi.comTrost et al. (2020)
Hetero-Diels-Alder ReactionRing FormationConstruction of a key pyran precursor for the B-ring. oup.comOhmori, Nishiyama, Yamamura (2000)

Stereoselective and Atom-Economical Reactions (e.g., Asymmetric Dihydroxylation, Prins Cyclization)

Challenges in Scalable Synthesis of this compound

Despite the remarkable successes in achieving the total synthesis of this compound and other family members, significant challenges remain, particularly concerning scalability. researchgate.netnih.gov The ability to produce these compounds on a large scale is essential for advanced clinical trials and potential therapeutic use. tandfonline.compreprints.org

The primary challenge stems from the low natural abundance of these compounds. For instance, the production of just 18 grams of pure Bryostatin 1 for clinical use required the harvesting of 13-14 metric tons of the marine bryozoan Bugula neritina, an extraction yield on the order of just 0.00014%. preprints.orgpnas.org This process is not only economically unfeasible for large-scale supply but also environmentally unsustainable. pnas.org

Molecular Mechanisms of Action of Bryostatin 3

Identification of Other Molecular Targets beyond PKC (e.g., Munc-13)

While PKC is the most well-characterized target of bryostatins, evidence suggests that their biological effects may not be exclusively mediated through PKC. One notable non-PKC target is the synaptic protein Munc13. researchgate.netalzdiscovery.org

Munc13-1 is a crucial protein for neurotransmitter release and contains a C1 domain that is homologous to that of PKC. researchgate.net Research has demonstrated that bryostatin (B1237437) 1 can bind directly to the C1 domain of Munc13-1 with high affinity, inducing its translocation to the plasma membrane—a sign of its activation. nih.govacs.orgnih.gov This interaction was observed for Munc13-1 as well as for ubMunc13-2 and bMunc13-2. nih.govacs.org The binding affinity of bryostatin 1 to full-length Munc13-1 was found to be very high, with a Ki of 0.45 nM. nih.govacs.org Given the critical role of Munc13 in neuronal function, its modulation by bryostatins may contribute significantly to their neurological effects. alzdiscovery.orgnih.govnih.gov

Downstream Cellular Signaling Pathways Influenced by Bryostatin 3

The modulation of PKC and other targets by this compound triggers a variety of downstream signaling cascades that ultimately influence fundamental cellular processes like cell cycle progression and apoptosis.

The interaction of bryostatins with PKC signaling has profound effects on cell cycle control and the induction of apoptosis, although the specific outcomes can be highly cell-type dependent.

In some cancer cell lines, bryostatins have been shown to inhibit proliferation and induce apoptosis. oncotarget.comajmb.orgnih.gov For example, bryostatin-1 (B1241195) was reported to induce apoptosis in acute lymphoblastic leukemia (ALL) cell lines, an effect associated with the activation of caspase-3. ajmb.orgnih.gov In some contexts, bryostatins can cause cell cycle arrest, often in the G1 or G2/M phase. ajmb.orgnih.gov For instance, in NB4 acute promyelocytic leukemia cells, treatment with 1α,25-dihydroxyvitamin D(3) followed by bryostatin-1 led to cell cycle arrest, predominantly in the G1 phase. nih.gov This was accompanied by decreased expression of cell cycle regulatory proteins such as Cdk2, Cdk1, Cdk4, cyclin E, and cyclin D3. nih.gov

Conversely, in other cellular systems, bryostatins have demonstrated anti-apoptotic effects. In Saos-2 osteosarcoma cells, pretreatment with bryostatin 1 was found to inhibit hydrogen peroxide-induced apoptosis by preventing the activation of caspase-3 and -9 and the reduction in Bcl-2 expression. e-century.us Similarly, in B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin was shown to reduce both spontaneous and drug-induced apoptosis, an effect linked to the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2. nih.gov

These seemingly contradictory effects highlight the complexity of PKC signaling and its dependence on the specific cellular context, including the expression profile of PKC isoforms and other signaling molecules.

Interactive Data Tables

Table 1: Binding Affinities of Bryostatins and Analogs to PKC Isoforms

Table 2: Effects of Bryostatin on Cell Cycle and Apoptosis in Different Cell Lines

Cellular Differentiation Processes

This compound, a macrocyclic lactone and potent activator of protein kinase C (PKC) with a Ki of 2.75 nM, has been shown to influence cellular processes like proliferation and adhesion, although it is less extensively studied than other members of the bryostatin family. rndsystems.commedchemexpress.com Research highlights its distinct effects compared to both the tumor-promoting phorbol (B1677699) ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), and its close analogue, Bryostatin 1. nih.gov

In studies using GH4C1 rat pituitary tumor cells, this compound demonstrated a capacity to antagonize the effects of TPA. nih.gov While TPA inhibits the incorporation of [3H]thymidine and arrests cell growth, this compound, much like Bryostatin 1, was found to prevent this TPA-induced inhibition of cell proliferation. medchemexpress.comnih.gov However, a key distinction was observed in their effects on cell adhesion. Unlike Bryostatin 1, this compound enhanced cell-substratum adhesion and did not block the increased adhesion caused by TPA. medchemexpress.com This suggests that while both bryostatins can counteract certain TPA-driven effects on proliferation, they possess unique regulatory profiles concerning other cellular functions. nih.gov

The differential actions of various bryostatins have also been noted in other cell types. In a study on C3H 10T½ mouse fibroblasts, this compound was among several bryostatin derivatives that induced a variable release of arachidonic acid metabolites, ranging from 10% to 60% of the release prompted by phorbol esters. aacrjournals.orgnih.gov This finding indicates differences in the structure-activity relationships among bryostatins for their phorbol ester-mimetic and inhibitory actions. aacrjournals.orgnih.gov While many bryostatins have been shown to induce differentiation in various cancer cell lines, such as hematopoietic cells, specific data on this compound's broader differentiation-inducing capabilities remain limited compared to compounds like Bryostatin 1. tandfonline.comfrontiersin.orgresearchgate.net

Comparative Effects of Bryostatins and TPA on GH4C1 Pituitary Cells
CompoundEffect on Cell Proliferation (Alone)Effect on TPA-Induced Proliferation InhibitionEffect on Cell-Substratum Adhesion
TPAInhibitsN/AEnhances
Bryostatin 1No effectAntagonizes (Prevents Inhibition)Blocks TPA-enhanced adhesion
This compoundNo effectAntagonizes (Prevents Inhibition)Enhances

Synaptic Plasticity and Neuronal Function

While the bryostatin class of molecules, particularly Bryostatin 1, has garnered significant interest for its potential in treating neurological disorders by modulating synaptic plasticity and neuronal function, specific research focusing on this compound in this area is not extensively documented in current literature. alzdiscovery.orgpnas.org The therapeutic potential of bryostatins in conditions like Alzheimer's disease and ischemic stroke is largely attributed to their activity as potent PKC activators. alzdiscovery.orgahajournals.orgnih.gov

PKC is a family of enzymes crucial for a wide range of cellular activities, including synaptic plasticity, which is fundamental to learning and memory. alzdiscovery.org Activation of specific PKC isozymes is known to be involved in processes such as synaptogenesis (the formation of new synapses) and the regulation of long-term potentiation (LTP), a persistent strengthening of synapses that underlies memory formation. alzdiscovery.orgpnas.org For instance, Bryostatin 1 has been shown to facilitate hippocampal LTP and promote the formation and maintenance of synapses. acs.org These compounds can also bind to and activate other synaptic proteins like Munc-13, which is essential for neurotransmitter release. alzdiscovery.orgacs.org

Immunomodulatory Signaling Cascades

Bryostatins are recognized for their immunomodulatory properties, largely mediated through their activation of Protein Kinase C (PKC), a key enzyme in the signaling pathways of various immune cells. tandfonline.comashpublications.orgoup.com While much of the research has centered on Bryostatin 1, recent findings have specifically implicated this compound in modulating inflammatory responses. frontiersin.orgashpublications.org

A recent study demonstrated that both Bryostatin 1 and this compound can modify the responses of lung epithelial cells to a proinflammatory stimulus. nih.gov Specifically, they were found to inhibit the transient receptor potential melastatin-8 (TRPM8) channel and alter cellular responses mediated by both TRPM8 and transient receptor potential vanilloid 1 (TRPV1). nih.gov This action was shown to be dependent on PKC. nih.gov In human bronchial epithelial cells, Bryostatins 1 and 3 altered the expression of the proinflammatory chemokines Interleukin-8 (IL-8) and C-X-C motif chemokine ligand 1 (CXCL1) in response to coal fly ash, a proinflammatory agent. nih.gov These findings suggest a regulatory role for this compound in airway inflammation. nih.gov

The broader immunomodulatory activities of the bryostatin family involve the activation of monocytes, lymphocytes, and NK cells, as well as the induction of cytokine production. ashpublications.orgoup.com For example, Bryostatin 1 potently stimulates human monocytes to produce proinflammatory cytokines such as IL-1β, Tumor Necrosis Factor-α (TNF-α), and IL-6. ashpublications.orgashpublications.org It also enhances anti-tumor immunity by stimulating cytotoxic CD8+ T cells. frontiersin.org As a potent PKC activator, this compound engages the same core signaling pathways, though its specific immunomodulatory profile and therapeutic potential require further detailed investigation. rndsystems.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Design of Bryostatins

Elucidation of Pharmacophoric Features for Biological Activity

The biological activity of bryostatins is primarily mediated through their high-affinity binding to the C1 domains of protein kinase C (PKC) isoforms. acs.orgrwu.edu Through a combination of computer modeling, structure-activity relationship (SAR) studies on natural bryostatins, and comparisons with endogenous PKC activators like diacylglycerol (DAG), researchers have identified the key pharmacophoric features essential for this interaction. ucla.edunih.govresearchgate.net

This analysis led to the hypothesis that the bryostatin (B1237437) macrocycle can be conceptually divided into two key regions: a "recognition domain" and a "spacer domain". acs.orgucla.edunih.gov

Recognition Domain: The southern portion of the molecule, encompassing the C-ring and its associated functionalities, is considered the primary recognition domain. ucla.edunih.gov This region is believed to make direct contact with the PKC enzyme. Computational studies and SAR data suggest that the oxygen-containing functional groups at positions C1 (carbonyl), C19 (hydroxyl), and C26 (hydroxyl) are the most critical components of this domain, forming a specific spatial arrangement that mimics the binding of DAG and phorbol (B1677699) esters. nih.govresearchgate.netnih.gov Modifications in this region, such as inverting the stereochemistry at C26 or eliminating the C19 hydroxyl group, can lead to a pronounced decrease in PKC affinity. pnas.org

Spacer Domain: The northern portion, which includes the A- and B-rings, is thought to function as a lipophilic spacer. ucla.edunih.gov Its primary role is to hold the critical C1, C19, and C26 functional groups of the recognition domain in the correct orientation for binding to PKC. ucla.edu This domain may also play a role in influencing membrane association and intracellular trafficking. nih.gov This hypothesis suggested that the complex A- and B-ring systems were not essential for binding itself and could potentially be replaced by simpler structures without compromising activity. acs.orgnih.gov

Design Principles for Simplified Bryostatin Analogues (Bryologs)

Based on the pharmacophore model, the central principle for designing simplified bryostatin analogues, or "bryologs," has been to retain the essential recognition domain while systematically simplifying or replacing the spacer domain. nih.govnih.gov This "function-oriented synthesis" approach aims to reduce synthetic complexity, thereby improving access to these potent compounds, while maintaining or even enhancing their biological function. nih.govpnas.org

A key strategy in simplifying bryostatins involves drastic modifications to the macrocyclic framework, primarily by replacing the northern spacer domain. Researchers have successfully designed and synthesized potent analogues where the entire A- and B-ring segment is substituted with significantly simpler linkers. For instance, a glutarate linker has been used to replace the A- and B-rings, resulting in some of the simplest analogues reported to date that still exhibit bryostatin-like PKC affinities. researchgate.net Another approach involved using a salicylate-derived subunit as a simplified mimic of the A- and B-rings, which dramatically reduced the number of synthetic steps required to produce a potent analogue. acs.org These modifications confirm that the complex poly-pyran structure of the natural spacer domain is not strictly necessary for high-affinity PKC binding. acs.orgresearchgate.net

Beyond wholesale replacement of the spacer domain, more subtle modifications to the individual ring systems have provided further insights.

A-Ring: Analogues have been synthesized that completely lack the A-ring. These simplified bryologs, which retained the B- and C-rings, still demonstrated potent, single-digit nanomolar affinity for PKC, providing further evidence that the A-ring is not a critical component of the pharmacophore. nih.govacs.org

B-Ring: Modifications to the B-ring have also been explored. Simplified B-ring analogues have been synthesized, and studies have shown that substituents on this ring can influence the selective activation of different PKC isozymes. tandfonline.com

C-Ring: As the core of the recognition domain, the C-ring is largely conserved in most analogue designs. acs.org However, some studies have explored replacing the natural C-ring with a diacylglycerol (DAG) lactone structure. nih.gov While initial versions showed low affinity, reintroducing features like the trans-olefin and gem-dimethyl groups found in the natural bryostatin scaffold improved PKC binding, highlighting the subtle interplay between the different molecular regions. nih.gov

Exocyclic Substituents: Changes in the substituents at various positions have been shown to have significant effects. For example, bryostatins 3 and 8, which have an ester group at the C7 position, act as antagonists to the growth-inhibitory effects of TPA, similar to bryostatin 1. In contrast, bryostatin 2, with a hydroxyl group at C7, does not. nih.gov

A major advantage of the function-oriented synthesis approach is the ability to create "tunable" analogues. By systematically and modularly altering the structure, particularly in the simplified spacer domain, it is possible to fine-tune the biological activity profile of the resulting bryologs. nih.govpnas.org This modular design allows for the rapid generation of analogue libraries. pnas.org For example, modifications at the C7 and C8 positions have been shown to modulate PKC affinity and isoform selectivity. nih.gov This tunability is key to developing new leads that may have improved therapeutic windows or are selective for specific PKC isoforms implicated in diseases like cancer, Alzheimer's disease, or HIV. nih.govacs.orgnih.gov

Ring System (A, B, C) and Exocyclic Substituent Modifications

Comparative Biological Evaluation of Bryostatin Analogues

The successful design of simplified bryologs is ultimately validated by their biological performance, particularly their ability to bind to and modulate PKC.

Competitive binding assays, typically using radiolabeled phorbol esters, are employed to determine the inhibition constants (Kᵢ) of bryostatins and their analogues for PKC. A lower Kᵢ value indicates higher binding affinity. Studies have shown that many simplified analogues retain high affinity for PKC, often in the low nanomolar range, comparable to or even exceeding that of natural bryostatins. nih.govnih.govpnas.org

For example, Bryostatin 3 itself is a potent PKC activator with a Kᵢ of 2.75 nM. medchemexpress.combio-techne.comrndsystems.com Many bryologs with simplified spacer domains have achieved similar potencies. A C7-deoxy analogue ("Analog 1" in some studies) showed a Kᵢ of 3 nM, while a C8-gem dimethyl C7-OH analogue ("Analog 4") had a Kᵢ of 19 nM. nih.gov Even drastically simplified analogues, such as one using a salicylate-based spacer ("Analog 3"), exhibited a potent Kᵢ of ~18 nM. acs.org In some cases, simplified analogues are significantly more potent than the natural product against certain cancer cell lines. ucla.edunih.gov These results validate the underlying design principle of retaining the recognition domain while simplifying the spacer domain. nih.gov

CompoundKey Structural FeaturePKC Binding Affinity (Kᵢ, nM)Reference
Bryostatin 1Natural Product1.0 - 1.1 acs.org
This compoundNatural Product2.75 medchemexpress.combio-techne.comrndsystems.com
"Picolog"Simplified analoguePotent in vitro efficacy researchgate.neteurekaselect.com
Salicylate-based analogue ("Analog 3")A- and B-rings replaced by salicylate~18 acs.org
C7-deoxy analogue ("Analog 1")Simplified spacer, C7-deoxy3 nih.govpnas.org
C7-OH analogue ("Analog 3")Simplified spacer, C7-OH1000 nih.gov
C8-gem dimethyl, C7-OH analogue ("Analog 4")Simplified spacer, C8-dimethyl, C7-OH19 nih.gov
C8-gem dimethyl, C7-OAc analogue ("Analog 5")Simplified spacer, C8-dimethyl, C7-OAc2.0 nih.gov
C8-gem dimethyl, C7-deoxy analogue ("Analog 6")Simplified spacer, C8-dimethyl, C7-deoxy1.4 nih.gov
DAG-lactone C-ring analogue (Merle 48)C-ring replaced by DAG-lactone363 nih.gov

In vitro and In vivo Preclinical Activity of Analogues

The development of synthetic analogues of bryostatins has been a crucial step in overcoming the supply limitations of the natural products and in exploring the therapeutic potential of this class of compounds. These analogues, often designed to be simpler and more accessible synthetically, have undergone extensive preclinical evaluation to assess their activity in both laboratory (in vitro) and animal (in vivo) models.

In vitro Activity

A significant body of research has demonstrated that many synthetic bryostatin analogues retain potent biological activity in vitro. tandfonline.comijirt.org A key measure of their activity is their ability to bind to and modulate protein kinase C (PKC) isozymes, which are central to the biological effects of bryostatins. ijirt.orgpnas.org Several simplified analogues have been shown to bind strongly to PKC isozymes, with some exhibiting binding affinities in the nanomolar and even subnanomolar range, comparable to or even exceeding that of the natural bryostatin 1. pnas.orgnih.gov

For instance, a series of designed analogues, referred to as bryologs, demonstrated excellent affinities for PKC, with Ki values in the single-digit nanomolar or subnanomolar range. nih.gov Another study reported synthetic analogues that bound strongly to PKC isozymes with Ki values of 3.4 nM and 8.3 nM. pnas.org These findings underscore the success of rational design in creating simplified structures that retain the key pharmacophoric features necessary for high-affinity PKC binding. pnas.orgeurekaselect.com

Beyond PKC binding, the in vitro anticancer activity of these analogues has been a major focus. Several analogues have shown significant growth-inhibitory activity against various human cancer cell lines. ijirt.orgpnas.org For example, one synthetic analogue, acetal (B89532) 7c, exhibited in vitro growth inhibitory activity against several human cancer cell lines at concentrations ranging from 1.8 to 170 ng/ml. pnas.org

Furthermore, bryostatin analogues have shown promise in other therapeutic areas in vitro. In the context of HIV/AIDS, designed, synthetically accessible bryostatin analogues were found to be potent inducers of latent HIV reservoir activation in vitro. nih.gov These analogues showed potencies similar to or better than bryostatin 1 and were up to 1000-fold more potent than prostratin, another PKC activator being investigated for HIV eradication. nih.gov

The following table provides a summary of the in vitro activity of selected bryostatin analogues:

Analogue/CompoundTarget/AssayActivityReference
Bryologs (Analogues 1-7)PKC Affinity (Ki)Single-digit nanomolar or subnanomolar nih.gov
Analogue 7cPKC Affinity (Ki)3.4 nM pnas.org
Analogue 8PKC Affinity (Ki)8.3 nM pnas.org
Acetal 7cIn vitro growth inhibition (human cancer cell lines)1.8–170 ng/ml pnas.org
Bryologs (Analogues 1-7)Latent HIV activationSimilar to or better than bryostatin 1 nih.gov

In vivo Preclinical Activity

The promising in vitro results have prompted the evaluation of bryostatin analogues in animal models to assess their efficacy and tolerability in a living system. These in vivo studies are a critical bridge between laboratory research and potential clinical applications.

One of the most notable examples is the simplified analogue known as "picolog". eurekaselect.comnih.gov Picolog demonstrated potent in vivo efficacy against lymphoma in a mouse model. eurekaselect.comnih.govresearchgate.net This was a significant finding, providing the first in vivo validation that a synthetically accessible bryostatin analogue could be a potential therapeutic agent for cancer. oncotarget.com Picolog was found to be highly potent and well-tolerated at various doses in this aggressive lymphoma model. oncotarget.com

In addition to cancer models, the in vivo activity of bryostatin analogues is being explored for other conditions. While specific in vivo data on many new analogues is still emerging, a related analogue to those tested for HIV latency activation has been shown to be well-tolerated and efficacious in a mouse cancer model. nih.gov

The in vivo studies have also provided insights into the potential mechanisms of action. For example, in a study with bryostatin-1 (B1241195), pretreatment with the compound significantly increased the antitumor activity of the chemotherapeutic agent vincristine (B1662923) in a mouse model of diffuse large cell lymphoma. tandfonline.com This suggests that bryostatins and their analogues can sensitize cancer cells to other therapies. tandfonline.com

The following table summarizes key in vivo findings for bryostatin analogues:

Analogue/CompoundAnimal ModelIndicationKey FindingReference
PicologMouseMYC-induced LymphomaPotent and well-tolerated, inhibiting tumor growth oncotarget.com
Bryostatin-1SCID mice with WSU-DLCL2 tumorsDiffuse Large Cell LymphomaPretreatment enhanced the antitumor activity of vincristine tandfonline.com
Related Bryostatin AnalogueMouseCancerWell-tolerated and efficacious nih.gov

Preclinical Investigations of Bryostatin 3 and Its Analogues

Antineoplastic Activity in Cellular and Animal Models

Bryostatin (B1237437) 3, a member of the bryostatin family of macrolactones isolated from the marine bryozoan Bugula neritina, has demonstrated notable antineoplastic properties in various preclinical studies. google.comnih.govaphios.com These compounds are recognized as potent modulators of protein kinase C (PKC), an enzyme family critically involved in cellular processes like proliferation, differentiation, and apoptosis. tandfonline.comnih.govacs.org The anticancer effects of bryostatins are often attributed to their ability to interact with and modulate PKC isoforms. tandfonline.comacs.org

Inhibition of Cell Proliferation and Induction of Apoptosis

Preclinical research has shown that bryostatin 3 can inhibit the proliferation of certain cancer cell lines. While some bryostatins mimic the effects of phorbol (B1677699) esters, others, including this compound, can antagonize phorbol ester-induced responses. nih.govaphios.commedchemexpress.com For instance, this compound has been observed to block the inhibition of cell proliferation caused by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). medchemexpress.com

The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Bryostatins have been shown to modulate apoptosis. nih.govajmb.orgnih.gov In some contexts, they can suppress apoptosis, while in others, they enhance it, particularly in combination with other agents. For example, bryostatin-1 (B1241195) has been shown to sensitize fludarabine-resistant chronic lymphocytic leukemia (CLL) cells to apoptosis. tandfonline.comtandfonline.com In the context of ependymoma cells, bryostatin treatment led to the induction of apoptosis by inhibiting the expression of COX-2 and the anti-apoptotic protein Bcl-2. ajol.info

Simplified synthetic analogues of bryostatins have also been developed and have shown potent growth inhibitory activity against human cancer cell lines, sometimes exceeding the potency of the natural compounds. acs.orgnih.gov One such analogue, "picolog," demonstrated superior growth inhibition of MYC-induced lymphoma in vitro and induced apoptosis. oncotarget.com

Cell LineCompoundEffect
Ependymoma CellsBryostatinInhibition of proliferation, induction of apoptosis. ajol.info
WSU-CLLBryostatin-1Enhanced apoptosis when combined with fludarabine (B1672870). tandfonline.comtandfonline.com
MYC-induced lymphomaPicolog (analogue)Inhibition of growth, induction of apoptosis. oncotarget.com
Saos-2 (osteosarcoma)Bryostatin-1Inhibited H2O2-induced apoptosis. e-century.us
CCRF-CEM (T-cell ALL)Bryostatin-1Inhibition of proliferation, induction of apoptosis. ajmb.orgnih.gov
Nalm-6 (B-cell ALL)Bryostatin-1Inhibition of proliferation, induction of apoptosis. ajmb.orgnih.gov

Differentiation-Inducing Effects in Preclinical Systems

Bryostatins are known to exert differentiation-inducing effects in various in vitro and in vivo models. tandfonline.comtandfonline.com This is a significant aspect of their antineoplastic activity, as it can cause malignant cells to mature into non-proliferating, specialized cells. Studies have demonstrated that bryostatin-1 can induce differentiation in hematopoietic cancer cell lines. nih.govajmb.orgnih.gov For example, in acute lymphoblastic leukemia (ALL) cell lines, bryostatin-1 was shown to be a strong inducer of differentiation. nih.govajmb.orgnih.gov Specifically, in the Nalm-6 B-cell ALL line, treatment with bryostatin-1 led to an up-regulation of the differentiation markers CD19 and CD38. nih.govajmb.org Similarly, in the CCRF-CEM T-cell ALL line, bryostatin-1 significantly increased the expression of the CD7 marker. nih.govajmb.org

The combination of bryostatin-1 with other agents, such as AS101, has been shown to synergistically increase the differentiation of HL-60 myeloid leukemia cells into macrophage-like cells. tandfonline.com

Cell LineCompoundEffectMarkers
Nalm-6 (B-cell ALL)Bryostatin-1Induction of differentiation. nih.govajmb.orgUpregulation of CD19 and CD38. nih.govajmb.org
CCRF-CEM (T-cell ALL)Bryostatin-1Induction of differentiation. nih.govajmb.orgIncreased expression of CD7. nih.govajmb.org
HL-60 (myeloid leukemia)Bryostatin-1 (with AS101)Synergistic induction of differentiation. tandfonline.comIncreased p21(waf1) expression. tandfonline.com

Chemosensitization of Resistant Cell Lines

A noteworthy property of bryostatins is their ability to sensitize some chemotherapy-resistant cancer cells to the effects of other cytotoxic drugs. tandfonline.comtandfonline.com This has been observed in various preclinical models. For instance, bryostatin-1 has been shown to sensitize fludarabine-resistant WSU-CLL cells, enhancing apoptosis when used in sequence with fludarabine. tandfonline.comtandfonline.com This suggests a potential strategy to overcome drug resistance in certain cancers. Furthermore, bryostatin has been reported to down-regulate MDR1, the gene encoding the P-glycoprotein multidrug transporter, which could contribute to its chemosensitizing effects. aacrjournals.orgscispace.com

Combination Strategy Research in Preclinical Oncology

The potential of bryostatins appears to be more pronounced when used in combination with other anticancer therapies rather than as a monotherapy. alzdiscovery.org Preclinical studies have explored various combination strategies. For example, the sequential use of bryostatin-1 followed by fludarabine resulted in higher antitumor activity in a chronic lymphocytic leukemia model than either agent alone or in a different sequence. tandfonline.comtandfonline.com

In a severe combined immune deficient (SCID) mouse xenograft model with a human B-cell chronic lymphocytic leukemia cell line, the combination of bryostatin-1 with auristatin PE was highly effective, leading to tumor-free survival in all treated mice. tandfonline.com The combination of bryostatin-1 and gemcitabine (B846) has also shown some efficacy in a human pancreatic adenocarcinoma model. tandfonline.comtandfonline.com More recently, research has focused on combining bryostatins with immuno-oncology drugs, with preclinical evidence suggesting that bryostatin can enhance the response to CAR-T therapy by increasing the expression of the target antigen on tumor cells.

A synthetically accessible bryostatin analogue, "picolog," has demonstrated potent in vivo activity against an aggressive model of MYC-induced lymphoma. oncotarget.com

Neurobiological Activity in Preclinical Model Systems

Beyond their anticancer properties, bryostatins have shown significant neurobiological activity in preclinical models, suggesting potential therapeutic applications for neurological disorders. alzdiscovery.orgresearchgate.net

Modulation of Cognitive Function and Synaptic Plasticity

Bryostatins, as potent activators of PKC, have been investigated for their effects on cognitive function and synaptic plasticity. alzdiscovery.orgresearchgate.netnih.gov PKC is known to play a crucial role in learning, memory, and synaptic function. alzdiscovery.orgmdpi.com Preclinical studies have shown that bryostatin-1 can enhance learning and memory in animal models. nih.govpnas.org This is attributed in part to its ability to induce synaptogenesis, the formation of new synapses. nih.govpnas.org

In animal models of Alzheimer's disease, bryostatin-1 has been shown to reverse synaptic loss and facilitate synaptic maturation. researchgate.netnih.gov It has also been reported to increase levels of brain-derived neurotrophic factor (BDNF) and postsynaptic density protein 95 (PSD-95), both of which are critical for synaptic health and function. researchgate.netnih.gov Furthermore, bryostatin has demonstrated neuroprotective capabilities in animal models of stroke and Fragile X syndrome. nih.govalzdiscovery.orgpnas.org Simplified, synthetically accessible bryostatin analogues have also been shown to stimulate non-amyloidogenic pathways, potentially reducing the production of toxic amyloid-beta peptides associated with Alzheimer's disease. acs.orgacs.org

Neuroprotective Mechanisms (e.g., BDNF pathway, anti-amyloidogenic processing)

Bryostatin and its analogues enact their neuroprotective effects primarily through the modulation of protein kinase C (PKC), particularly the PKCε and PKCα isoforms. frontiersin.orgnih.gov Activation of these PKC isozymes is crucial for the synthesis of synaptic proteins, promoting synaptogenesis and preventing synaptic loss under pathological conditions. frontiersin.org

A key mechanism involves the brain-derived neurotrophic factor (BDNF) pathway. frontiersin.org BDNF is a critical growth factor associated with learning and memory. mdpi.com Preclinical studies have demonstrated that bryostatin-1 can suppress the reduction of BDNF in the hippocampus of transgenic mouse models of Alzheimer's disease. frontiersin.org This elevation of BDNF levels is linked to an increase in hippocampal dendritic spine density and the number of mature mushroom spines, as well as the prevention of spine and synapse loss. frontiersin.org

Another significant neuroprotective mechanism is the promotion of anti-amyloidogenic processing of the amyloid precursor protein (APP). frontiersin.org The cleavage of APP by α-secretase produces a soluble and non-toxic fragment, sAPPα, which inhibits the formation of amyloid plaques. frontiersin.org Bryostatin activates α-secretase, thereby shunting APP processing away from the amyloidogenic pathway that leads to the formation of neurotoxic amyloid-beta (Aβ) peptides. alzdiscovery.org This action helps to prevent the accumulation of oligomeric Aβ, which is a key contributor to synapse loss and cognitive decline in Alzheimer's disease. frontiersin.org There exists a negative feedback loop where Aβ formation and PKC activation are inversely related. frontiersin.org

Furthermore, bryostatins are thought to interact with other synaptic proteins like Munc-13, which is essential for the release of neurotransmitters. alzdiscovery.org They also exhibit neuroprotective capabilities in models of cerebral ischemia, suggesting a potential to minimize the neurological damage caused by stroke. pnas.org

Investigations in Animal Models of Neurological Conditions (e.g., neurodegeneration, stroke, traumatic brain injury, Fragile X, multiple sclerosis)

The therapeutic potential of bryostatin and its analogues has been explored in a variety of animal models for neurological conditions. alzdiscovery.org

Neurodegeneration (Alzheimer's Disease): In transgenic mouse models of Alzheimer's disease, bryostatin-1 has been shown to rescue deficits in spatial learning and memory. frontiersin.org It achieves this by preventing the accumulation of Aβ, preserving synapses, and ameliorating memory deficits. mdpi.com Administration of bryostatin-1 in these models leads to the activation of PKCε in the brain. mdpi.com Oral administration has also been found to improve learning and memory in an Alzheimer's mouse model. mdpi.com

Stroke: Bryostatin has demonstrated neuroprotective effects in animal models of cerebral ischemia, indicating its potential for mitigating the damaging effects of a stroke. pnas.org Studies in rodent models of ischemic stroke have shown that bryostatin-1 can effectively rescue spatial learning and memory deficits. frontiersin.org

Traumatic Brain Injury: Preclinical research suggests that bryostatin may be beneficial for traumatic brain injury. alzdiscovery.org

Fragile X Syndrome: In animal models of Fragile X syndrome, bryostatin administration has been reported to improve cognition. alzdiscovery.org Specifically, long-term treatment with bryostatin-1 has been shown to arrest behavioral and cognitive symptoms such as hyperactivity, difficulties with daily activities, and deficits in learning and memory in a mouse model of the condition. fragilexnewstoday.com These long-term benefits are noteworthy as they differ from the tolerance often seen with other experimental treatments for Fragile X. fragilexnewstoday.com The therapy has been shown to promote synaptic health and improve spatial learning and memory in these models. fragilexnewstoday.com

Multiple Sclerosis: Bryostatin-1 has been shown to ameliorate neurological decline and promote an anti-inflammatory immune response in a mouse model of multiple sclerosis. mdpi.com It has been demonstrated to potently prevent the disease and reverse neurological deficits in the experimental autoimmune encephalomyelitis (EAE) mouse model, even when treatment is initiated at a late stage. pnas.org

Table 1: Effects of Bryostatin in Animal Models of Neurological Conditions

Neurological Condition Animal Model Observed Effects Citations
Alzheimer's Disease Transgenic Mice Rescued spatial learning and memory deficits, prevented Aβ accumulation, preserved synapses. frontiersin.orgmdpi.com
Stroke Rodent Models of Ischemic Stroke Rescued spatial learning and memory deficits. frontiersin.org
Fragile X Syndrome Mouse Model Improved cognition, arrested behavioral and cognitive symptoms with long-term treatment. alzdiscovery.orgfragilexnewstoday.com
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model Ameliorated neurological decline, promoted anti-inflammatory response, prevented and reversed neurological deficits. mdpi.compnas.org

Anti-HIV Activity in Latency Models

Latent Viral Reservoir Activation

A significant hurdle in eradicating HIV is the virus's ability to establish a long-lived latent infection in cellular reservoirs, such as resting memory T lymphocytes. plos.org Current antiretroviral therapies are unable to eliminate the virus from these latent reservoirs. plos.org Bryostatin and its analogues have emerged as potent latency-reversing agents (LRAs) that can activate the expression of latent HIV. frontiersin.orgnih.gov

The primary mechanism of latent viral reservoir activation by bryostatins involves the activation of the Protein Kinase C (PKC) pathway. plos.orgfrontiersin.org Specifically, bryostatin activates PKC-α and PKC-δ, which in turn leads to the activation of the transcription factor NF-κB. plos.orgnih.gov This activation of NF-κB is critical for stimulating the transcription of the HIV long terminal repeat (LTR), effectively "waking up" the dormant virus. nih.gov The effect of bryostatin on HIV-1 reactivation can be nullified by PKC inhibitors like rottlerin (B1679580) and GF109203X. plos.orgnih.gov

Studies have shown that bryostatin can robustly reactivate latent HIV-1 in both monocytic and lymphocytic cell lines at low nanomolar concentrations. plos.org In fact, designed, synthetically accessible bryostatin analogues have been found to be up to 1,000-fold more potent in inducing latent HIV expression than prostratin, another LRA. capes.gov.brnatap.org These analogues have demonstrated comparable or even better potency than bryostatin itself in cellular latency models. natap.org

Inhibition of Viral Replication Mechanisms

Interestingly, alongside its ability to reactivate latent HIV, bryostatin also exhibits antiviral activity by inhibiting acute HIV infection. plos.org This dual role makes it a particularly interesting candidate for HIV eradication strategies.

One mechanism of inhibition involves the modulation of HIV co-receptors. Bryostatin treatment has been shown to cause a transient decrease in the expression of CD4 and CXCR4 on the surface of Jurkat T-cells. nih.gov This downregulation of essential receptors for viral entry can curtail active viral replication of both R5- and X4-tropic viruses. plos.orgnih.gov

Furthermore, bryostatin's activation of PKC can lead to the dephosphorylation of CDK2, which in turn inhibits the phosphorylation of RNA polymerase II. nih.gov This can impair the function of the HIV Tat protein, a crucial transactivator of viral replication. nih.gov Some studies have also reported that Bryostatin-5 can block the stromal cell-derived factor-1 (SDF-1), a natural ligand for the CXCR4 receptor. plos.orgnih.gov

It has also been observed that some salicylate-derived bryostatin analogues can inhibit Chikungunya virus (CHIKV) replication through a novel, non-PKC dependent pathway. nih.gov

Immunomodulatory Properties

Stimulation of Immune Cell Responses

Bryostatin-1 has been recognized for its potent immunomodulatory effects, particularly its ability to stimulate various immune cell responses. frontiersin.orgashpublications.org

In the context of cancer immunotherapy, bryostatin-1 has been shown to enhance anti-tumor immunity by stimulating cytotoxic CD8+ T cells. frontiersin.org This stimulation is dependent on PKC activation and leads to T cell proliferation and the upregulation of the IL-2 receptor. frontiersin.org In vitro, the combination of bryostatin and IL-2 enhances the proliferation and IL-2 receptor expression on lymphocytes, with a preference for CD8+ cells. nih.gov

Bryostatin-1 can also potently stimulate human monocytes, inducing the production of proinflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8. ashpublications.org This stimulation of monokine secretion may contribute to its in vivo antitumor activity. ashpublications.org The responses of monocytes to bryostatin-1 can be blocked by PKC inhibitors, indicating a central role for this pathway. ashpublications.org

Furthermore, bryostatin-1 has demonstrated the ability to enhance the proliferation and functionality of exhausted CD8+ T cells by upregulating MAP Kinase 11. frontiersin.org It has also been shown to inhibit the in vitro synthesis of IgE in both murine and human B cells, suggesting a specific regulatory role in humoral immunity. aai.org In studies on naive CD4+ T cells, bryostatin treatment inhibited the up-regulation of the T-cell activation marker CD44 and the production of IFNγ, while increasing the expression of the regulatory T-cell marker FoxP3, although these effects were more modest and dose-dependent. pnas.org

Cytokine and Lymphocyte Modulation

Preclinical research has demonstrated the immunomodulatory activities of bryostatins, including the induction of cytokine release and the expansion of lymphocyte populations specific to tumors. tandfonline.comtandfonline.com this compound and its analogues, as potent modulators of protein kinase C (PKC), influence a variety of cellular activities, including the regulation of the immune system. tandfonline.comtandfonline.com

In the context of HIV latency reversal, bryostatin-1 and other PKC modulators have been shown to induce transcriptional changes and the production of cytokines. researchgate.net This is significant because certain cytokines, such as TNFα, Interleukin (IL)-2, and IL-7, can indirectly reverse HIV latency. researchgate.net For instance, treatment with bryostatin-1 has been found to increase the production of TNF-α and IFN-γ, as well as IL-2 in specific CD8+ T cells. frontiersin.org Furthermore, in the presence of IL-2, bryostatin-1 induces both IFN-γ mRNA and protein expression in human T cells. frontiersin.org

Studies on bryostatin analogues have also revealed their impact on cytokine production. For example, "picolog," a synthetic analogue, has been shown to activate the PKC pathway in normal lymphocytes. oncotarget.com This suggests that in addition to direct effects on cancer cells, it may also exert anti-neoplastic effects through host immune cells. oncotarget.com Another area of investigation involves the use of PKC agonists like bryostatin to delay the death of cancer cells treated with chemotherapy, thereby making them more immunogenic. This increased immunogenicity is associated with the production of proinflammatory cytokines and the activation of key signaling pathways. acs.org

Research on bryostatin-1 in the context of neuroinflammation has shown that it can selectively target innate immune cells like dendritic cells and macrophages. biorxiv.org In these cells, bryostatin-1 has been observed to reciprocally inhibit the production of inflammatory cytokines such as IL-6 and IL-12, while promoting an anti-inflammatory phenotype characterized by the expression of IL-10 and arginase-1. biorxiv.org Similar immunomodulatory effects have been observed with some synthetic bryostatin analogues, known as bryologs. biorxiv.orgnih.gov These bryologs, with comparable PKC binding affinities to bryostatin-1, also inhibited the production of pro-inflammatory cytokines like IL-12 and augmented the production of regulatory cytokines such as IL-10 in stimulated dendritic cells. nih.govbiorxiv.org

Table 1: Effects of Bryostatin and its Analogues on Cytokine and Lymphocyte Modulation interactive_table

Compound Cell Type Key Findings Reference
Bryostatin-1 HIV-specific CD8+ T cells Increased production of TNF-α and IFN-γ, and IL-2 frontiersin.org
Bryostatin-1 Human T cells Induces IFN-γ mRNA and protein expression in the presence of IL-2 frontiersin.org
Picolog (analogue) Normal lymphocytes Activates the PKC pathway, suggesting potential immunotherapeutic effects oncotarget.com
Bryostatin-1 Dendritic cells and macrophages Inhibited IL-6 and IL-12 production; promoted IL-10 and arginase-1 expression biorxiv.org
Bryologs (analogues) Dendritic cells Inhibited IL-12 production; augmented IL-10 production nih.govbiorxiv.org

Other Emerging Preclinical Applications

Preclinical work has suggested potential applications for bryostatins in metabolic and inflammatory conditions such as diabetes and Crohn's disease. alzdiscovery.org Bryostatin-1, as a PKC activator, has been noted in the context of diabetic complications, with some PKC modulators having undergone clinical trials. scispace.com

In a preclinical model of Crohn's disease, systemic delivery of bryostatin-1 was found to significantly ameliorate colitis in mice. nih.govnih.gov This protective effect was associated with the maintenance of intestinal barrier integrity and the balancing of helper T cell and regulatory T cell responses. nih.gov The mechanism may involve the activation of the Nrf2 signaling pathway and inhibition of STAT3/4 signaling. nih.gov These findings suggest a therapeutic potential for bryostatin-1 in human Crohn's disease. nih.govnih.gov

Transcriptome analysis has also revealed that bryostatin may activate metabolic pathways such as pyrimidine (B1678525) and purine (B94841) metabolism. researchgate.net

Bryostatin has demonstrated radioprotective effects in preclinical studies. aacrjournals.org Research has explored the modulation of in vitro radioprotective effects of certain growth factors by bryostatin 1 on normal human myeloid progenitors. nih.gov When combined with the GM-CSF/IL-3 fusion protein PIXY 321, bryostatin 1 selectively augmented the radioprotective capacity of this cytokine toward non-eosinophilic elements. nih.gov Other studies have also noted the radioprotective effects of compounds isolated from marine organisms. mdpi.com

Compound Names Mentioned in this Article

Advanced Research Methodologies for Bryostatin 3 Studies

Spectroscopic and Structural Elucidation Techniques

The definitive structure of Bryostatin (B1237437) 3 and its congeners has been established through a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. High-field 1H and 13C NMR have been instrumental in assigning the complex array of signals characteristic of the bryostatin macrolactone core. cdnsciencepub.comgoogle.com For instance, the chemical shifts of protons and carbons at specific positions, such as C-7 and C-20, have been used to identify the nature of ester substituents that differentiate various bryostatins. cdnsciencepub.comgoogle.com

Detailed analysis of 400 MHz 1H NMR spectra, for example, allowed for the comparison of signals from the bryopyran ring system across different analogs. google.com Furthermore, techniques like solution-phase secondary ion mass spectrometry have been employed to determine the molecular ions of these complex molecules, providing crucial information about their molecular weight and the composition of their ester side chains. cdnsciencepub.com The structural elucidation of Bryostatin 3 and related compounds has also benefited from selective chemical reactions, such as acid-catalyzed hydrolysis, which can help determine the location of specific functional groups. google.com Crystallographic and NMR solution studies have also shed light on the intramolecular hydrogen bond network, a key feature of the bryostatins' three-dimensional structure. nih.gov

Computational Modeling and In Silico Approaches in Analogue Design

Given the low natural abundance and synthetic complexity of bryostatins, computational modeling has become an indispensable tool for designing simplified, yet potent, analogs. researchgate.netresearchgate.net These in silico approaches are instrumental in understanding the structure-activity relationships that govern the interaction of bryostatins with their primary molecular target, protein kinase C (PKC). researchgate.netresearchgate.net

Computer-aided visualization and pharmacophore modeling have been used to identify the key structural elements of bryostatins responsible for their biological activity. researchgate.netbenthamdirect.com These models suggest that the C1, C19, and C26 oxygens of the bryostatins are critical components of the pharmacophore, showing a strong spatial correlation with the pharmacophore of phorbol (B1677699) esters, another class of potent PKC activators. researchgate.net Molecular mechanics calculations are employed to explore the conformational space of designed analogs, ensuring they can adopt a conformation similar to that of the natural bryostatins. nih.gov This function-oriented synthesis strategy allows for the design of analogs with simplified "spacer" domains while retaining the crucial "recognition" domain responsible for PKC binding. benthamdirect.comacs.org These computational predictions are then validated through the synthesis and biological evaluation of the designed analogs, creating an iterative cycle of design, synthesis, and testing to optimize PKC affinity and selectivity. researchgate.netacs.org

Biochemical Assays for Molecular Target Interaction

To evaluate the biological activity of this compound and its synthetic analogs, a variety of biochemical assays are employed, with a primary focus on their interaction with protein kinase C (PKC) isozymes. pnas.org Competitive binding assays are a cornerstone of this research, typically utilizing a radiolabeled phorbol ester, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), to determine the binding affinity of bryostatins to PKC. pnas.orgacs.org

In these assays, the ability of this compound or its analogs to displace the radioligand from the C1 domain of PKC is measured, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity. pnas.orgmedchemexpress.com These assays can be performed with a mixture of PKC isozymes isolated from sources like rat brain or with specific, full-length PKC isoforms to assess selectivity. pnas.orgacs.org For example, this compound has been shown to be a potent PKC activator with a Ki of 2.75 nM. medchemexpress.com Beyond PKC, studies have also explored the interaction of bryostatins with other C1 domain-containing proteins, such as Munc13-1, to identify other potential molecular targets. acs.org

Table 1: PKC Binding Affinities of Bryostatin Analogs
CompoundPKC IsoformBinding Affinity (Ki, nM)Assay Type
Bryostatin 1PKCα1.1Competitive Binding
This compoundMixed PKC Isozymes2.75Competitive Binding
Analog 3PKCδ18Competitive Binding
Analog 3PKCβI24Competitive Binding
Analog 7cMixed PKC Isozymes3.4Competitive Binding
Analog 8Mixed PKC Isozymes8.3Competitive Binding

Future Directions and Research Opportunities in Bryostatin 3 Studies

Overcoming Supply Chain Limitations in Research

A significant hurdle in the comprehensive study of Bryostatin (B1237437) 3 and other members of the bryostatin family is the extremely limited supply from its natural source. researchgate.netresearchgate.net The marine bryozoan Bugula neritina, the organism from which bryostatins are isolated, produces these compounds in minuscule quantities. nih.govpnas.org For instance, the isolation of just 18 grams of Bryostatin 1 required the processing of 14 tons of the marine organism, representing a yield of a mere 0.00014%. researchgate.netnih.gov The natural abundance of other bryostatins, including Bryostatin 3, is similarly low, with yields often in the range of 10⁻³ to 10⁻⁸%. nih.govpnas.org

Efforts to overcome this supply challenge have explored several avenues. Mariculture, the controlled cultivation of B. neritina, has been investigated but has not proven to be a commercially viable solution for large-scale production. rwu.edu While total chemical synthesis of several bryostatins, including this compound, has been achieved, these multi-step processes are often complex and not yet practical for producing the large quantities needed for extensive research and clinical development. researchgate.netrwu.edu The total synthesis of this compound, for example, is a notable chemical achievement but remains a challenging endeavor. researchgate.netresearchgate.net Furthermore, the production of bryostatins is thought to originate from a bacterial symbiont of B. neritina, and the cultivation of this symbiont has also presented significant challenges, hindering progress in synthetic biology approaches. researchgate.net

These supply constraints severely limit the availability of this compound for in-depth preclinical and potential clinical investigations. Therefore, a critical area of future research will be the development of more efficient and scalable synthetic routes to produce this compound and its analogues.

Rational Design of Next-Generation Bryostatin Analogues

The challenges associated with the supply of natural bryostatins have spurred significant interest in the rational design and synthesis of simplified, yet potent, analogues. This approach, often referred to as function-oriented synthesis (FOS), aims to identify the key structural features of the natural product responsible for its biological activity and incorporate them into a simpler, more synthetically accessible scaffold. nih.gov

For the bryostatins, the primary molecular target is Protein Kinase C (PKC). nih.govacs.org The design of analogues focuses on retaining the "recognition domain" of the bryostatin molecule, which binds to the C1 domain of PKC, while simplifying the "spacer domain". nih.gov Computer modeling has been instrumental in this process, helping to design analogues that mimic the conformation of the natural bryostatins. nih.govacs.org

Research has led to the development of a variety of bryostatin analogues, or "bryologs," with simplified A and B rings. nih.govnatap.org For example, some designs have replaced the A and B rings with a glutarate linker or a salicylate-derived subunit, significantly reducing the synthetic complexity. researchgate.netacs.org These efforts have yielded analogues with PKC binding affinities comparable to the natural bryostatins. researchgate.netacs.org The ability to create a library of such analogues allows for the systematic exploration of structure-activity relationships, which can lead to the identification of compounds with improved potency and selectivity for specific PKC isoforms. nih.gov This tunability is crucial for developing next-generation therapeutics with potentially enhanced efficacy and reduced side effects. stanford.edu

Analogue Design StrategyKey FeatureRationaleReference
Function-Oriented Synthesis (FOS) Simplification of the molecular scaffold while retaining key functional groups.To create more synthetically accessible compounds with similar or improved biological activity. nih.gov
Recognition Domain Mimicry Preservation of the structural elements that bind to the C1 domain of PKC.To maintain the primary mechanism of action of the natural product. nih.gov
Spacer Domain Modification Replacement of the complex A and B rings with simpler linkers (e.g., glutarate, salicylate).To reduce synthetic complexity and improve accessibility. researchgate.netacs.org
Prins-Macrocyclization A convergent chemical reaction to form the macrocyclic core.To enable the efficient and step-economical synthesis of analogues. natap.org

Deeper Elucidation of Pleiotropic Mechanisms

The biological effects of this compound are pleiotropic, meaning it produces multiple, often seemingly unrelated, effects. tandfonline.com These diverse activities are primarily attributed to its interaction with Protein Kinase C (PKC), a family of enzymes that play a central role in a wide array of cellular signaling pathways. rwu.edualzdiscovery.org Bryostatins bind to the diacylglycerol (DAG) binding site in the C1 regulatory domain of most PKC isoforms. rwu.edutandfonline.com

Upon binding, bryostatins act as potent PKC activators. medchemexpress.comresearchgate.net This activation is, however, context-dependent and can lead to different downstream consequences depending on the specific PKC isoform involved, the cell type, and the duration of exposure. tandfonline.comalzdiscovery.org For instance, short-term exposure to bryostatins typically leads to PKC activation, while prolonged exposure can result in the downregulation and degradation of certain PKC isoforms. alzdiscovery.orgresearchgate.net

This compound has been shown to be a potent activator of PKC with a Ki of 2.75 nM. medchemexpress.com While the primary target is PKC, it is possible that bryostatins also interact with other cellular proteins, which could contribute to their complex biological profile. alzdiscovery.org A deeper understanding of how this compound differentially modulates the various PKC isoforms and engages with other potential targets is crucial. Future research should focus on dissecting these intricate signaling cascades to better predict the therapeutic effects and potential side effects of this compound and its analogues. This includes identifying the specific PKC isoforms responsible for desired therapeutic outcomes in different diseases.

TargetInteractionConsequenceReference
Protein Kinase C (PKC) Binds to the C1 regulatory domain.Activation and subsequent downregulation of specific isoforms. rwu.edutandfonline.com
PKC Isoforms (α, βI, βII, γ, δ, ε, η, θ) Differential binding and activation.Pleiotropic effects on cell cycle, apoptosis, and differentiation. acs.orgalzdiscovery.org

Exploration of Novel Preclinical Indications

The unique biological activities of the bryostatin class of compounds have prompted preclinical investigations into a wide range of potential therapeutic applications. While much of this research has focused on Bryostatin 1, the shared mechanism of action through PKC modulation suggests that this compound could hold promise in similar and potentially new indications.

Initial interest in bryostatins was driven by their potent anti-cancer properties. researchgate.net Preclinical studies have shown that bryostatins can inhibit the growth of various cancer cell lines and induce differentiation. tandfonline.comnih.gov Beyond oncology, bryostatins have demonstrated significant potential in the treatment of neurological disorders. Preclinical models have suggested efficacy in Alzheimer's disease by promoting synaptogenesis and reducing the formation of amyloid plaques. pnas.orgalzdiscovery.org There is also evidence for neuroprotective effects in models of stroke. pnas.orgfrontiersin.org

More recently, the potential of bryostatins in treating Fragile X syndrome and other autism spectrum disorders has emerged, with preclinical studies showing reversal of synaptic loss and restoration of cognitive function in animal models. fraxa.org Another significant area of investigation is the use of bryostatins to activate latent HIV reservoirs, which could be a key strategy in the eradication of the virus. pnas.orgresearchgate.net The ability of this compound to block the inhibitory effects of certain tumor promoters without promoting tumor growth itself further highlights its unique therapeutic potential. medchemexpress.com

Preclinical IndicationObserved Effect in Bryostatin ClassPotential MechanismReference
Cancer Inhibition of tumor cell growth, induction of differentiation.Modulation of PKC signaling pathways involved in cell proliferation and apoptosis. researchgate.netnih.gov
Alzheimer's Disease Enhanced learning and memory, induction of synaptogenesis.Activation of PKC isoforms that promote non-amyloidogenic processing of amyloid precursor protein. pnas.orgalzdiscovery.org
HIV Eradication Activation of latent HIV reservoirs.PKC-mediated activation of transcription factors that drive HIV gene expression. pnas.orgresearchgate.net
Stroke Neuroprotective effects in animal models.PKC-mediated pathways that reduce neurological damage. pnas.orgfrontiersin.org
Fragile X Syndrome Reversal of synaptic loss and cognitive deficits in animal models.Restoration of synaptic function through PKC activation. fraxa.org

Integration with Emerging Therapeutic Modalities for Preclinical Synergy

A promising strategy for enhancing the therapeutic efficacy of this compound is to use it in combination with other therapeutic agents. Preclinical studies with other bryostatins have demonstrated synergistic effects when combined with conventional cytotoxic drugs in the treatment of cancer. tandfonline.comtandfonline.com For example, sequential treatment with a bryostatin followed by agents like fludarabine (B1672870) has shown greater anti-tumor activity than either agent alone. tandfonline.comtandfonline.com This suggests that bryostatins can sensitize cancer cells to the effects of chemotherapy. tandfonline.comtandfonline.com

In the context of HIV, the "shock and kill" strategy involves using a latency-reversing agent like a bryostatin to activate dormant viruses, making them susceptible to elimination by antiviral therapies. tandfonline.com The combination of bryostatins with other latency-reversing agents or with immunotherapies could be a powerful approach.

Furthermore, the integration of this compound with emerging therapeutic modalities such as targeted therapies, immunotherapies, and even gene therapies warrants investigation. For instance, combining this compound with an immune checkpoint inhibitor could potentially enhance the anti-tumor immune response. The ability of bryostatins to modulate the immune system, including the stimulation of interleukin-2 (B1167480) and interferon production, supports this line of inquiry. researchgate.net Exploring these synergistic combinations in preclinical models will be essential to identify the most effective treatment regimens for various diseases.

Combination AgentDisease ContextRationale for SynergyReference
Fludarabine LeukemiaBryostatin sensitizes cancer cells to the apoptotic effects of fludarabine. tandfonline.comtandfonline.com
Gemcitabine (B846) CancerEnhanced anti-tumor activity. tandfonline.comtandfonline.com
Paclitaxel CancerPotential for increased efficacy, though some studies show no synergy. dtic.mil
Antiviral Therapy HIVBryostatin activates latent HIV, making it vulnerable to antiviral drugs. tandfonline.com
Vaccines/Immunotherapy CancerBryostatin may enhance the immune response to cancer antigens. tandfonline.comtandfonline.com

Q & A

Q. What are the key challenges in synthesizing Bryostatin 3, and what methodological innovations have addressed them?

this compound’s synthesis involves complex stereochemical control and multi-step reactions. A breakthrough 22-step synthesis (reduced from traditional 57-step approaches) uses catalytic systems like Cu(II)/LiOtBu for alkyne functionalization and Pd(OAc)₂/TDMPP for cross-coupling reactions. Critical steps include alkene-alkyne coupling for oxygenated ring formation and molecular intramolecular cyclization for macrocycle assembly. Structural confirmation requires rigorous NMR, HPLC, and optical rotation comparisons with isolated natural samples to address spectral variability due to concentration-dependent shifts .

Q. What experimental models are most appropriate for studying this compound's neuroprotective effects?

Preclinical studies utilize transgenic Alzheimer’s disease (AD) mouse models to assess synaptic protein restoration (e.g., PSD-95) and cognitive improvements via behavioral assays like the Morris water maze. In vitro models include neuronal cultures treated with Aβ oligomers to quantify PKCε activation and BDNF upregulation. Dose-response experiments should align with pharmacokinetic profiles observed in Phase IIa trials (e.g., 25 µg/m² dosing) .

Q. How should researchers design experiments to assess this compound's effects on synaptic protein expression?

Use Western blotting or ELISA to measure synaptic markers (PSD-95, synaptophysin) in tissue homogenates. Include time-course analyses (e.g., 1–24 hours post-administration) to capture peak PKCε activation. Control for off-target effects by comparing this compound with isoform-specific PKC inhibitors. Normalize data to housekeeping proteins and validate findings across biological replicates .

Q. What statistical approaches are recommended for analyzing this compound's cognitive outcomes in clinical trials?

Generalized Estimating Equations (GEE) models are preferred for longitudinal data analysis, as they account for within-patient correlations and missing data. For example, in AD trials, GEE revealed significant MMSE score improvements (p = 0.035 for completers) vs. placebo. Pair t-tests with Bonferroni corrections can supplement primary analyses .

Q. What ethical considerations govern this compound trials in vulnerable populations?

Obtain informed consent tailored for participants with cognitive impairment, involving legally authorized representatives. Ensure IRB approval documents inclusion/exclusion criteria (e.g., MMSE scores 10–14) and adverse event reporting protocols. Follow guidelines for data anonymization and storage per institutional ethics committees .

Advanced Research Questions

Q. How do researchers resolve contradictions between this compound's in vitro potency and variable clinical outcomes?

Address bioavailability challenges by optimizing blood-brain barrier penetration through prodrug formulations or nanoparticle delivery. Stratify patient cohorts using biomarkers like baseline PKCε activity or Aβ42 levels. Reconcile preclinical-clinical disparities via pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing windows .

Q. What strategies optimize this compound's molecular specificity for PKCε over other isoforms?

Develop structural analogs with modified macrolactone regions to enhance isoform selectivity. Use computational docking studies to predict binding affinities to PKCε’s C1B domain. Validate specificity via kinase activity assays comparing PKCε, PKCα, and PKCδ inhibition profiles .

Q. What analytical methods confirm this compound's structural integrity in novel synthetic routes?

Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., COSY, NOESY) to verify stereochemistry. Compare synthetic batches against natural this compound using chiral HPLC and optical rotation. Address concentration-dependent NMR shifts by standardizing sample preparation protocols .

Q. How do researchers address batch-to-batch variability in this compound's bioactivity?

Implement quality control (QC) protocols, including LC-MS purity checks (>98%) and PKCε activation bioassays. Use standardized cell lines (e.g., SH-SY5Y neurons) to measure EC50 values across batches. Document synthetic intermediates’ stability to minimize degradation .

Q. What biomarkers best track this compound's target engagement in neural tissues?

Measure PKCε membrane translocation in peripheral blood mononuclear cells (PBMCs) as a surrogate for CNS activity. In CSF, quantify neurotrophic factors (BDNF) or synaptic proteins (PSD-95). Correlate biomarker changes with cognitive scores using multivariate regression models .

Methodological Guidelines

  • Data Presentation : Avoid duplicating experimental details in figures/tables; emphasize mechanistic insights in figure legends per BJOC standards .
  • Clinical Trial Design : Use double-blind, placebo-controlled protocols with stratification by baseline cognitive scores. Include pharmacokinetic sampling at 1–2 hours post-infusion to capture peak drug levels .
  • Synthetic Reproducibility : Document catalyst loadings, reaction temperatures, and purification steps in detail. Deposit spectral data in open-access repositories for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.